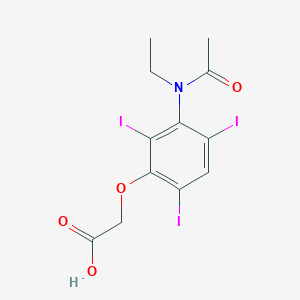

4-(Morpholine-4-sulfonyl)-benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid derivatives can be achieved through green, one-pot procedures. Electrochemical synthesis has been demonstrated as a viable method, where electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in aqueous solution leads to the formation of 4-morpholino-2-(arylsulfonyl)benzenamines. This process involves the Michael type addition reaction and an EC mechanism, highlighting an eco-friendly approach to synthesizing these compounds (Nematollahi & Esmaili, 2010). Additionally, methods using water and sodium carbonate as HCl scavengers have been reported, further emphasizing the focus on environmentally friendly synthesis routes (Almarhoon et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various techniques, including X-ray crystallography and NMR spectroscopy. Studies have revealed that these compounds can form cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures, indicating a significant degree of molecular interaction and complexity (Smith & Lynch, 2016).

Chemical Reactions and Properties

4-(Morpholine-4-sulfonyl)-benzoic acid derivatives undergo various chemical reactions, including sulfonylation, which has been achieved through copper-mediated direct ortho C-H bond sulfonylation, demonstrating excellent regioselectivity and yields (Liu et al., 2015). These reactions are pivotal for the functionalization and further development of these compounds for various applications.

Physical Properties Analysis

The physical properties of 4-(Morpholine-4-sulfonyl)-benzoic acid derivatives, such as their solubility and crystalline structure, play a crucial role in their potential applications. The morpholinium salts of ring-substituted benzoic acid analogues have been studied for their hydrogen-bonded crystal structures, indicating diverse secondary structure generation based on the interactive substituent groups (Smith & Lynch, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the sulfonamide and sulfonyl groups present in these compounds. Studies on the dynamic NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines have provided insights into the effect of exocyclic conjugation on the inversion of the morpholine ring, highlighting the intricate chemical behavior of these molecules (Modarresi-Alam et al., 2009).

Applications De Recherche Scientifique

-

Synthesis of Morpholines

- Field : Chemistry of Heterocyclic Compounds

- Application : The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Morpholines are frequently found in biologically active molecules and pharmaceuticals .

- Methods : Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

-

Coumarin-based Hybrid Compounds

- Field : Medicinal Chemistry

- Application : Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. They form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .

- Methods : The coumarin core has been shown to form various compounds to combat several diseases . A number of coumarin-based drugs have been FDA-approved and are in the clinic, and several coumarin-containing compounds are in clinical trials .

- Results : The coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .

-

Polymer-Acid-Metal Quasi-Ohmic Contact for Stable Perovskite Solar Cells

- Field : Solar Energy and Materials Science

- Application : The development of a robust quasi-ohmic contact with minimal resistance, good stability, and cost-effectiveness is crucial for perovskite solar cells .

- Methods : A generic approach featuring a Lewis-acid layer sandwiched between a dopant-free semicrystalline polymer and a metal electrode in perovskite solar cells was introduced . This resulted in an ideal quasi-ohmic contact even at elevated temperatures up to 85 °C .

- Results : By integrating the polymer-acid-metal structure into solar cells, devices exhibited remarkable resilience, retaining 96% ± 3%, 96% ± 2% and 75% ± 7% of their initial efficiencies after continuous operation in nitrogen at 35 °C for 2212 h, 55 °C for 1650 h and 85 °C for 937 h, respectively .

-

4-[4-(Morpholine-4-sulfonyl)benzenesulfonamido]butanoic Acid

- Field : Organic Chemistry

- Application : This compound, while not exactly “4-(Morpholine-4-sulfonyl)-benzoic acid”, is a similar compound that may have potential applications in various fields of chemistry .

- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .

- Results : The specific results or outcomes obtained from the use of this compound are not provided in the source .

-

Biologically Active Coumarin-Based Hybrid Compounds

- Field : Medicinal Chemistry

- Application : Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. Coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .

- Methods : A number of coumarin-based drugs (e.g., coumadin, acenocoumarol, dicoumarol, phenprocoumon, and novobiocin) have been FDA-approved and are in the clinic, and several coumarin-containing compounds are in clinical trials .

- Results : The coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .

-

4-[4-(Morpholine-4-sulfonyl)benzenesulfonamido]butanoic Acid

- Field : Organic Chemistry

- Application : This compound, while not exactly “4-(Morpholine-4-sulfonyl)-benzoic acid”, is a similar compound that may have potential applications in various fields of chemistry .

- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .

- Results : The specific results or outcomes obtained from the use of this compound are not provided in the source .

Orientations Futures

Propriétés

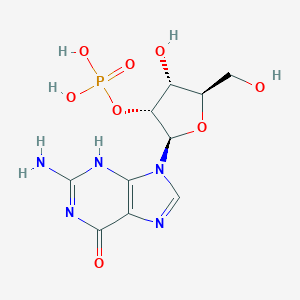

IUPAC Name |

4-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXVSENNUSQCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339884 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholine-4-sulfonyl)-benzoic acid | |

CAS RN |

10252-82-1 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)